Ethyl 6-bromopyridine-2-carboxylate

Photochemistry Halogen Bonding Reaction Mechanism

Researchers requiring a regioselective 6-bromo-2-ester pyridine for Pd-catalyzed cross-coupling often face inconsistent reactivity from chlorinated analogs or regioisomers. Ethyl 6-bromopyridine-2-carboxylate (CAS 21190-88-5) delivers the precise solution: • Enables Suzuki-Miyaura coupling at the 6-position; demonstrated 48% isolated yield with cyclopropylboronic acid. • Orthogonal ethyl ester survives multi-step sequences or cleaves selectively for amide coupling. • Distinct photochemical profile supports both heterolytic and homolytic C-Br cleavage for photoredox applications. Supplied as ≥98% (GC) white crystalline solid with full analytical documentation. Ambient shipping.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 21190-88-5
Cat. No. B1302078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromopyridine-2-carboxylate
CAS21190-88-5
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=CC=C1)Br
InChIInChI=1S/C8H8BrNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3
InChIKeyOONBOXSIWCBAHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-bromopyridine-2-carboxylate Procurement & Identification


Ethyl 6-bromopyridine-2-carboxylate (CAS 21190-88-5; C₈H₈BrNO₂; MW 230.06 g/mol) is a halogenated heterocyclic building block comprising a pyridine ring bearing a bromine atom at the 6-position and an ethyl ester at the 2-position [1]. Commercial sources report a melting point range of 39–43 °C and a predicted boiling point of 302.7±22.0 °C . The compound is commonly supplied as a white to off-white crystalline solid with typical purities ≥98% (GC) . Its primary role is as a versatile intermediate in pharmaceutical and agrochemical synthesis, where the 6‑bromo substituent enables regioselective cross‑coupling reactions while the ethyl ester provides orthogonal functionalization opportunities [2].

Why Ethyl 6-bromopyridine-2-carboxylate Substitution Fails


The selection of ethyl 6-bromopyridine-2-carboxylate over its halogen, ester, regioisomeric, or oxidation-state analogs is driven by quantifiable differences in reactivity, handling properties, and synthetic utility. Direct substitution with the 6-chloro analog can compromise photostability and alter reaction outcomes, as evidenced by divergent photodehalogenation mechanisms [1]. Replacing the ethyl ester with a methyl ester introduces a >50 °C shift in melting point, impacting crystallization behavior and workup procedures [2]. Switching to the 5-bromo regioisomer fundamentally alters the electronic environment and the accessibility of cross‑coupling sites . Using the free carboxylic acid instead of the ester precludes reactions requiring an ester protecting group and changes the compound's solubility profile . The quantitative evidence below establishes that these are not interchangeable commodities but distinct tools whose selection carries verifiable consequences for reaction performance and process efficiency.

Ethyl 6-bromopyridine-2-carboxylate vs. Key Analogs


Photodehalogenation: 6-Bromo vs. 6-Chloro

The 6‑bromo substituent (ethyl 6‑bromopicolinate) exhibits a fundamentally different photodehalogenation pathway compared to its 6‑chloro counterpart. Under identical aqueous conditions (deoxygenated pH 5.4 water), the 6‑chloro analog undergoes exclusively heterolytic cleavage, whereas the 6‑bromo analog undergoes both heterolytic and homolytic cleavage [1]. This mechanistic divergence has direct consequences for reaction outcomes and product distributions in photochemical applications.

Photochemistry Halogen Bonding Reaction Mechanism

Melting Point: Ethyl vs. Methyl Ester

The ethyl ester exhibits a significantly lower melting point (39–43 °C) compared to the methyl ester analog (92–96 °C) . This 49–57 °C difference has practical implications for handling, storage, and purification protocols.

Physical Properties Crystallization Process Chemistry

Regioselectivity: 6-Bromo vs. 5-Bromo Isomer

The 6‑bromo regioisomer (target compound) places the bromine ortho to the pyridine nitrogen and adjacent to the ester-bearing C2 position, whereas the 5‑bromo regioisomer places bromine at a position more remote from the ester group . This positional difference is reflected in computed lipophilicity values: XLogP3 of 2.43 for the 6‑bromo ester versus 1.6 for the 5‑bromo ester .

Regioselective Synthesis Cross-Coupling Electronic Effects

Suzuki–Miyaura Cross-Coupling Utility

Ethyl 6-bromopyridine-2-carboxylate has been employed as a substrate in Suzuki–Miyaura cross‑coupling with cyclopropylboronic acid, yielding ethyl 6-cyclopropylpyridine-2-carboxylate in 48% isolated yield under standard Pd(dppf)Cl₂/K₃PO₄ conditions [1]. This result confirms the compound's viability as a coupling partner and establishes a quantitative baseline for assessing reaction optimization efforts. The broader class of 6‑bromo‑2‑substituted pyridines has been shown to participate in Suzuki–Miyaura couplings with organotrifluoroborates using efficient catalyst/ligand combinations [2].

Suzuki–Miyaura Coupling Pd Catalysis C–C Bond Formation

Molecular Flexibility: Ethyl vs. Methyl Ester

The ethyl ester (target compound) possesses 3 rotatable bonds , whereas the methyl ester analog has only 2 rotatable bonds [1]. This additional degree of conformational freedom influences the compound's physical behavior and its interactions in binding environments.

Conformational Analysis Molecular Flexibility Drug Design

Topological Polar Surface Area Comparison

The topological polar surface area (TPSA) is identical (39.2 Ų) for ethyl 6‑bromopicolinate , methyl 6‑bromopicolinate [1], and ethyl 5‑bromopicolinate . However, this uniformity distinguishes the entire ester subclass from the free acid, which exhibits a higher TPSA due to the carboxylic acid moiety. This difference becomes critical when assessing compliance with drug-likeness filters (e.g., Veber rules, where TPSA ≤ 140 Ų is desirable for oral bioavailability).

Drug-Likeness ADME Properties Physicochemical Profiling

Ethyl 6-bromopyridine-2-carboxylate Application Scenarios


CNS Drug Intermediate

Ethyl 6-bromopyridine-2-carboxylate serves as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders . The 6‑bromo substituent enables regioselective introduction of aryl, heteroaryl, or alkyl groups via Pd-catalyzed cross‑coupling, as demonstrated by the Suzuki–Miyaura reaction with cyclopropylboronic acid yielding ethyl 6-cyclopropylpyridine-2-carboxylate in 48% isolated yield [1]. The ethyl ester group can be retained through multiple synthetic steps or selectively cleaved to reveal the carboxylic acid for subsequent amide coupling or other functional group interconversions. This orthogonal reactivity makes the compound a strategic choice for medicinal chemistry programs constructing 2,6-disubstituted pyridine scaffolds found in numerous CNS-active pharmacophores.

Herbicide & Fungicide Building Block

The compound is utilized in the formulation of agrochemicals, including herbicides and fungicides . Its 6‑bromo‑2‑carboxylate architecture is particularly well-suited for generating pyridine-containing crop protection agents, a structural motif common to several commercial herbicides. The ethyl ester's moderate lipophilicity (XLogP3 = 2.43) [1] facilitates adequate plant cuticle penetration for systemic activity while maintaining sufficient water solubility for formulation. The bromine atom provides a handle for diversification into libraries of pyridine derivatives with varied substituent patterns, enabling systematic structure–activity relationship studies in agrochemical discovery programs.

Functional Polymers & Coordination Complexes

Ethyl 6-bromopicolinate is employed in the development of advanced materials, such as polymers and coatings offering improved durability and environmental resistance . Additionally, the compound acts as a ligand that binds to lanthanide metal ions, forming coordination complexes with potential applications in luminescent materials and separation science [1]. The pyridine nitrogen and ester carbonyl provide two distinct coordination sites, while the bromine atom enables post‑complexation functionalization to tune material properties. This combination of metal‑binding capability and synthetic versatility makes the compound a valuable monomer for constructing metal‑organic frameworks (MOFs) and functionalized polymeric materials.

Radical Photochemical Transformations

The documented photodehalogenation behavior of 6‑bromopicolinate—exhibiting both heterolytic and homolytic cleavage pathways under aqueous conditions, in contrast to the exclusively heterolytic pathway of the 6‑chloro analog —positions ethyl 6‑bromopyridine-2-carboxylate as a preferred substrate for photochemical studies requiring radical generation. The compound's ability to undergo homolytic C–Br bond cleavage upon irradiation enables photoredox catalysis applications and the generation of pyridyl radicals for C–C bond‑forming reactions without exogenous radical initiators. Researchers designing light‑driven synthetic methodologies will find the distinct photochemical profile of the 6‑bromo derivative advantageous over its 6‑chloro counterpart for accessing radical intermediates.

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